molecular formula C11H18Cl2O2 B14669394 2,2,6,6-Tetramethylheptanedioyl dichloride CAS No. 50321-59-0

2,2,6,6-Tetramethylheptanedioyl dichloride

Cat. No.: B14669394
CAS No.: 50321-59-0
M. Wt: 253.16 g/mol
InChI Key: BGTOIQNGINUXPY-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylheptanedioyl dichloride is an organic compound with the molecular formula C11H18Cl2O2. It is a derivative of heptanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethylheptanedioyl dichloride typically involves the chlorination of 2,2,6,6-tetramethylheptanedioic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethylheptanedioyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Oxalyl Chloride (COCl)2: Another chlorinating agent.

    Amines, Alcohols, Thiols: Used in substitution reactions.

    Water or Aqueous Solutions: Used in hydrolysis reactions.

Major Products Formed

Scientific Research Applications

2,2,6,6-Tetramethylheptanedioyl dichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylheptanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and versatility in chemical synthesis. The presence of two chlorine atoms makes it a valuable intermediate in the production of various polymers and biologically active compounds .

Properties

CAS No.

50321-59-0

Molecular Formula

C11H18Cl2O2

Molecular Weight

253.16 g/mol

IUPAC Name

2,2,6,6-tetramethylheptanedioyl dichloride

InChI

InChI=1S/C11H18Cl2O2/c1-10(2,8(12)14)6-5-7-11(3,4)9(13)15/h5-7H2,1-4H3

InChI Key

BGTOIQNGINUXPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCC(C)(C)C(=O)Cl)C(=O)Cl

Origin of Product

United States

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